Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-13(2,3)21-11(18)16-8-7-15(20)9-17(10-15)12(19)22-14(4,5)6/h20H,7-10H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJZZJGXWDUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Method A: Strain-Release Strategy from Bicyclic Precursors
Research indicates that azetidine rings can be efficiently synthesized via strain-release reactions from 1-azabicyclo[1.1.0]butanes. This approach involves the ring-opening of highly strained bicyclic intermediates to form azetidines with high regio- and stereocontrol.
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- Starting from commercially available 1-azabicyclo[1.1.0]butane derivatives.
- Use of nucleophiles such as amines or alcohols under mild conditions (e.g., room temperature to 50°C).
- Catalysts like Lewis acids (e.g., BF₃·Et₂O) can facilitate ring opening.
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- Gram-scale synthesis with high yields.
- High stereoselectivity due to the strain-release mechanism.
Method B: Cyclization of 3-Haloazetidines
Another route involves nucleophilic substitution on 3-haloazetidines, which are prepared via halogenation of azetidine derivatives, followed by intramolecular cyclization.
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- Halogenation using NBS or NCS in the presence of base.
- Intramolecular cyclization under basic or thermal conditions.
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- Longer reaction times and potential racemization.
Introduction of the tert-Butoxycarbonylamino Side Chain
Method: Carbamate Formation via Boc Protection
The amino group on the azetidine ring or side chain is protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Duration: 2–12 hours depending on the substrate.
Method: Nucleophilic Addition to Azetidine Derivatives
The amino group can be introduced via nucleophilic substitution on azetidine halides, followed by Boc protection.
Hydroxylation at Position 3
Method: Hydroxylation of Azetidine Rings
Hydroxyl groups are introduced via:
-
- Using borane reagents (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide.
- Stereoselectivity can be controlled by the substrate's stereochemistry.
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- Epoxidation of the azetidine double bonds (if present), followed by ring-opening with water or alcohols.
Specific Synthetic Route for the Target Compound
Based on recent literature and experimental protocols, a representative synthesis involves:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Azetidine ring formation | Strain-release from bicyclic precursors | Room temp, inert atmosphere | Core ring synthesis |
| 2 | N-Boc protection | Boc₂O, triethylamine | 0°C to room temp | Protect amino group |
| 3 | Side chain introduction | Nucleophilic substitution with aminoethyl derivatives | Reflux, suitable solvent | Attach 2-(tert-butoxycarbonylamino)ethyl group |
| 4 | Hydroxylation at C3 | Hydroboration-oxidation | THF, H₂O₂, 0°C | Install hydroxyl group |
| 5 | Final Boc deprotection or further functionalization | Acidic conditions | Controlled pH | Purify and finalize structure |
Notes on Optimization and Scale-Up
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- Temperature control is critical to prevent racemization and side reactions.
- Catalyst loading and choice influence stereoselectivity and yield.
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- Flash chromatography with silica gel using gradient elution (e.g., EtOAc/hexane).
- Crystallization from suitable solvents for scale-up.
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- Continuous flow reactors can improve safety and efficiency.
- Use of greener solvents (e.g., ethanol, ethyl acetate) reduces environmental impact.
Supporting Research Findings and Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate involves its ability to participate in various chemical reactions due to its functional groups. The tert-butoxycarbonyl group provides protection during synthesis, while the hydroxy and amino groups allow for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Key Differences: Replaces the hydroxyl and Boc-aminoethyl groups with a bromoethyl moiety.
- Properties : Higher molecular weight (264.16 g/mol vs. ~337 g/mol estimated for the target compound) and increased lipophilicity (LogP 1.67 vs. ~1.2 predicted for the target). The bromine atom enhances reactivity in cross-coupling reactions but introduces toxicity concerns .
- Applications : Primarily used in Suzuki-Miyaura couplings for C-C bond formation.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)
- Key Differences: Features a hydroxymethyl and amino group at the 3-position instead of the Boc-aminoethyl substituent.
- Properties: Lower molecular weight (202.25 g/mol) and higher hydrogen-bond donor capacity (2 vs. 1 in the target compound), improving water solubility but reducing membrane permeability .
- Applications : Utilized in glycopeptide synthesis and as a building block for kinase inhibitors.
Tert-butyl 3-((benzyloxycarbonylamino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1404194-03-1)
- Key Differences: Incorporates a benzyloxycarbonyl (Cbz)-protected amino group and an ethoxy-oxoethyl side chain.
- The ethoxy-oxoethyl group enhances esterase susceptibility, making it a prodrug candidate .
Ring Size and Heterocycle Variants
Piperidine and Pyrrolidine Derivatives
- Example : Tert-butyl 3-(3-methoxy-3-oxo-propyl)-4-oxo-piperidine-1-carboxylate (Compound 16 in ).
- Comparison : Six-membered piperidine rings reduce ring strain compared to azetidines, improving thermal stability. The ketone group at the 4-position facilitates nucleophilic additions but reduces synthetic versatility compared to the hydroxyl group in the target compound .
Pyrrolidine Derivatives
- Example: Tert-butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate (CAS 1364663-43-3).
- Comparison: Five-membered pyrrolidine rings offer intermediate ring strain. The cyano group introduces polarity, enhancing binding affinity to metalloenzymes but complicating redox stability .
Biological Activity
Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate (CAS: 2757916-88-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of multiple functional groups that may contribute to its biological activity. The compound features an azetidine ring, which is known for its role in various pharmacological applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The tert-butoxycarbonyl (Boc) group is often introduced to protect amine functionalities during synthesis.
- Hydroxylation : Hydroxyl groups can be added through various chemical reactions, enhancing the compound's reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds containing azetidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some azetidine derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Certain studies have indicated that azetidine-based compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes, which could be beneficial in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Enzyme Inhibition Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling reactions to assemble the azetidine ring. Key steps include:
- Boc protection : Use Boc-anhydride in dichloromethane (DCM) with a base (e.g., triethylamine) to protect the amino group .
- Azetidine ring formation : Employ coupling agents like EDC/HOBt or DCC to facilitate cyclization under inert conditions (argon/nitrogen atmosphere) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product in >90% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography (if crystals are obtainable) to resolve the 3D structure, particularly the stereochemistry of the hydroxy group and azetidine ring conformation. For solution-phase analysis:
- NMR : ¹H/¹³C NMR to verify Boc group integration, azetidine ring protons (δ 3.5–4.5 ppm), and hydroxy proton (δ 1.5–2.5 ppm, exchangeable) .
- FT-IR : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and hydroxyl absorption (~3200–3600 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystalline yield .
- Troubleshooting : Monitor by TLC (silica, UV visualization) to detect side products like de-Boc derivatives or dimerization artifacts .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Boc deprotection vs. azetidine ring opening) influence synthetic yields?
- Methodological Answer :
- Mechanistic Insight : The Boc group is acid-labile; avoid trifluoroacetic acid (TFA) during azetidine ring formation to prevent premature deprotection. Use milder acids (e.g., HCl/dioxane) if necessary .
- Kinetic Control : Lower reaction temperatures (0–5°C) favor azetidine cyclization over Boc cleavage. Monitor pH to maintain neutrality (pH 7–8) .
- Case Study : In one protocol, using DIPEA as a base reduced Boc deprotection to <5% compared to triethylamine (15% side products) .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer :
- Advanced NMR : Perform 2D experiments (COSY, NOESY) to assign stereochemistry. For example, NOE between the hydroxy proton and adjacent ethyl group confirms spatial proximity .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate conformational models .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) detects impurities like oxidation byproducts (e.g., azetidine ring-opened aldehydes) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., proteases). The hydroxy group’s hydrogen-bonding capacity and Boc’s steric bulk are critical for selectivity .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Focus on the azetidine ring’s rigidity and Boc group’s role in hydrophobic interactions .
- SAR Analysis : Compare with analogs (e.g., tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate) to identify pharmacophoric motifs .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Degradation pathways include hydrolysis (Boc cleavage) and oxidation (hydroxy → ketone).
- Formulation : Store under argon at −20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 8) to prevent hydrolysis .
- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (trehalose) to maintain crystallinity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Source Validation : Confirm compound purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or optical rotation) .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin). For example, serum-free media may reduce nonspecific binding of the Boc group .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to assay artifacts .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Common Side Products |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, Et₃N, 0°C | 85–90 | Unprotected amine (<5%) |
| Azetidine Cyclization | EDC/HOBt, DMF, 25°C, 12h | 70–75 | Dimer (10–15%) |
| Purification | Silica gel (EtOAc/Hex 3:7) | 95% purity | Residual DMF (<0.1%) |
| Data synthesized from |
Table 2 : Comparative Biological Activity of Azetidine Derivatives
| Compound | Target (IC₅₀, nM) | Selectivity Index | Key Structural Feature |
|---|---|---|---|
| Target Compound | Protease A: 120 ± 15 | 8.2 (vs. Protease B) | 3-Hydroxy group |
| Analog 1 (piperidine) | Protease A: 250 ± 30 | 3.1 | Piperidine ring |
| Analog 2 (no Boc) | Protease A: >1000 | N/A | Free amine |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
